molecular formula C9H12N2O3 B13180847 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid

1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13180847
M. Wt: 196.20 g/mol
InChI Key: PPQWMESEFBWABT-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 1897692-78-2) is a high-purity, research-grade chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It belongs to the pyrazole chemical class, a five-membered heterocyclic ring structure known for its wide spectrum of biological activities and significant role in modern medicinal chemistry . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their presence in compounds exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral activities . The specific structure of this compound, featuring a carboxylic acid functional group and a tetrahydrofuran (oxolane) substituent, makes it a valuable heterocyclic building block for the synthesis of more complex molecules . Researchers utilize such functionalized pyrazole carboxylic acids as chiral or achiral intermediates in diversity-oriented synthesis (DOS), particularly in the construction of DNA-encoded libraries and novel heterocyclic hybrids . Its primary application is in pharmaceutical research and development, where it serves as a key intermediate for generating potential therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-methyl-5-(oxolan-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-11-8(9(12)13)4-7(10-11)6-2-3-14-5-6/h4,6H,2-3,5H2,1H3,(H,12,13)

InChI Key

PPQWMESEFBWABT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCOC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(oxolan-3-yl)pyrazole with methylating agents followed by carboxylation. The reaction conditions often involve the use of solvents such as dimethylformamide or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Structural Modifications at Position 3

The substituent at position 3 of the pyrazole ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid Oxolane (tetrahydrofuran-3-yl) C₁₀H₁₄N₂O₃ 210.23 Enhanced solubility; biochemical tools
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl (-CF₃) C₆H₅F₃N₂O₂ 194.11 Electron-withdrawing; metabolic stability
1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid Pyridine-2-yl C₁₀H₉N₃O₂ 198.61 Aromatic π-π interactions; drug discovery
1-Methyl-3-(4-morpholinylmethyl)-1H-pyrazole-5-carboxylic acid Morpholinylmethyl C₁₀H₁₅N₃O₃ 225.25 Improved solubility; pharmaceutical lead
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Chlorine (-Cl) C₅H₅ClN₂O₂ 160.56 Electron-withdrawing; reactive intermediate

Physicochemical Properties

  • Solubility : The oxolane group in the target compound likely improves water solubility compared to hydrophobic groups like trifluoromethyl (-CF₃) or aromatic pyridine . However, morpholine derivatives (e.g., 3-morpholinylmethyl) may exhibit superior solubility due to their polar N- and O-containing ring .
  • Acidity : The carboxylic acid at position 5 is influenced by substituents. Electron-withdrawing groups (e.g., -CF₃, -Cl) increase acidity, whereas electron-donating groups (e.g., oxolane) may slightly reduce it .

Biological Activity

1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. Its chemical structure, characterized by the presence of a pyrazole ring and an oxolane moiety, suggests various pharmacological properties that warrant investigation.

The compound has the following chemical properties:

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 1888853-96-0
  • IUPAC Name : 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid
  • Appearance : Powder

Biological Activity Overview

Recent studies have highlighted the biological activity of pyrazole derivatives, including 1-methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid. The following sections summarize key findings related to its biological activities.

Anti-inflammatory Activity

Several studies have reported on the anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally related to 1-methyl-3-(oxolan-3-yl)-1H-pyrazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

CompoundCOX Inhibition (IC50)Selectivity Index
1-Methyl-3-(oxolan-3-yl)-1H-pyrazoleTBDTBD
Reference Compound (e.g., Diclofenac)54.65 μg/mL-

Studies indicated that similar compounds exhibited selectivity for COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .

Analgesic Effects

In vivo studies using carrageenan-induced paw edema models have shown that pyrazole derivatives can effectively reduce pain and inflammation. The analgesic activity was evaluated through various assays, with some compounds displaying efficacy comparable to standard analgesics like indomethacin and celecoxib.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, where it was found that specific substitutions on the pyrazole ring significantly enhanced anti-inflammatory activity. For example, compounds with additional electronegative groups showed improved potency against COX enzymes .

The mechanism by which 1-methyl-3-(oxolan-3-yl)-1H-pyrazole exerts its biological effects is primarily through inhibition of COX enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling pathways. Further research is necessary to elucidate any additional mechanisms, such as interactions with other molecular targets.

Safety and Toxicology

Preliminary safety assessments indicate that while some derivatives exhibit low toxicity profiles (LD50 > 2000 mg/kg), further studies are required to confirm the safety of 1-methyl-3-(oxolan-3-yl)-1H-pyrazole specifically. Standard safety precautions should be observed when handling this compound due to its potential irritant properties .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cross-coupling reactions using palladium catalysts. For example, analogous pyrazole derivatives are synthesized by reacting halogenated precursors (e.g., ethyl 4-bromo-1-substituted pyrazole-5-carboxylates) with boronic acids in a deoxygenated DMF/water mixture. Key variables include:

  • Catalysts : Pd(PPh₃)₄ or similar ligands for Suzuki-Miyaura coupling .
  • Solvents : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Temperature : Moderate heating (50–80°C) balances reactivity and side-product formation .
    Purification involves column chromatography or recrystallization from ethanol/water mixtures . Yield optimization requires careful control of stoichiometry and catalyst loading.

Q. How is this compound characterized, and what spectroscopic techniques are critical for confirming its structure?

Answer: Structural confirmation relies on:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., tetrahydrofuran (oxolan) and methyl groups). For example, methyl protons typically appear as singlets near δ 3.5–4.0 ppm in DMSO-d₆ .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₂N₂O₃: 209.0926) .
  • Melting Point : Consistency with literature values (e.g., 144–145°C for related pyrazole acids) validates purity .

Q. What strategies are used to evaluate the biological activity of this compound?

Answer: Biological screening typically involves:

  • Antimicrobial Assays : Agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme Inhibition Studies : Testing against targets like cyclooxygenase (COX) or kinases via fluorescence-based assays .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HeLa) to assess IC₅₀ values .
    Dose-response curves and positive controls (e.g., ciprofloxacin for antibacterial tests) ensure reliability .

Advanced Research Questions

Q. How do substituent modifications at the oxolan or pyrazole ring impact the compound’s reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., nitro at position 4): Increase acidity of the carboxylic acid, enhancing metal-binding capacity but reducing cellular permeability .
  • Oxolan Ring Size : Replacing oxolan with larger rings (e.g., tetrahydropyran) alters steric hindrance, affecting binding to hydrophobic enzyme pockets .
  • Methyl Group Position : Shifting the methyl group from N1 to C4 can disrupt π-stacking interactions, reducing affinity for aromatic residues in targets .
    Structure-activity relationship (SAR) studies using analogs synthesized via halogenation or cross-coupling are critical .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved properties?

Answer:

  • DFT Calculations : Predict optimized geometries, electrostatic potentials, and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Docking : Simulate binding to targets (e.g., COX-2 or bacterial topoisomerases) using software like AutoDock Vina. For example, the carboxylic acid group may form hydrogen bonds with Arg120 in COX-2 .
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and bioavailability to prioritize derivatives for synthesis .

Q. What are common contradictions in spectroscopic or biological data for this compound class, and how are they resolved?

Answer:

  • NMR Signal Splitting : Discrepancies in coupling constants may arise from rotameric equilibria in the oxolan ring. Variable-temperature NMR (e.g., 298–343 K) resolves this .
  • Bioactivity Variability : Inconsistent MIC values across studies may stem from differences in bacterial strains or assay protocols. Standardized CLSI guidelines and replicate testing mitigate this .
  • Mass Spectrometry Adducts : Sodium or potassium adducts ([M+Na]+) can mislead molecular weight confirmation. Use of formic acid in ESI-MS suppresses adduct formation .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Stability : The carboxylic acid group protonates at low pH (pKa ~3–4), increasing solubility but risking decarboxylation at high temperatures. Buffered solutions (pH 5–7) stabilize the compound .
  • Thermal Degradation : TGA/DSC studies show decomposition above 200°C, with pyrolytic cleavage of the oxolan ring. Storage at –20°C in inert atmospheres prolongs shelf life .
  • Photostability : UV irradiation may cause ring-opening of the oxolan moiety. Light-protected containers are recommended .

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